4-Azido-3-nitrophenol
Overview
Description
“4-Azido-3-nitrophenol” is a compound that has been used in various chemical reactions . It is also known as “1-fluoro-2-nitro-4-azidobenzene” (FNAB) . It has a molecular formula of C6H3FN4O2 .
Synthesis Analysis
The synthesis of “4-Azido-3-nitrophenol” involves various chemical reactions. One of the methods involves the use of photolinkers to produce the desired chemical linkage upon their photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .
Molecular Structure Analysis
The molecular structure of “4-Azido-3-nitrophenol” is represented by the molecular formula C6H3FN4O2 . It has an average mass of 182.112 Da and a monoisotopic mass of 182.024002 Da .
Chemical Reactions Analysis
“4-Azido-3-nitrophenol” has been used in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Scientific Research Applications
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Bioconjugation and Functionalization of Polymer Surfaces
- Application: This compound is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . These are essential requirements of many biochemical assays and chemical syntheses .
- Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .
- Results: The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
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Surface Engineering
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Immobilization of Biomolecules
- Application: The compound is used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .
- Method: The compound is applied to the biomolecule and then photo-irradiated to create the desired chemical linkage .
- Results: The biomolecule becomes conjugated with the compound, allowing it to be immobilized .
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Rapid Diagnostics
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Energetic Materials
- Application: A compound called “4-Azido-3,5-dinitropyrazole” and its derivatives, which contain the azide group similar to “4-Azido-3-nitrophenol”, are attractive candidates as high-performance energetic materials due to their excellent energetic properties and high nitrogen and oxygen contents .
- Method: The amino group at the 5th position can be converted to the nitroimino group to further enhance their energetic properties .
- Results: High-performance energetic materials consisting of the “4-azido-3,5-dinitropyrazole” moiety linked with “5-nitramino-1,2,4-oxadiazole” through N-methylene-C bridges have been synthesized .
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Catalysis
- Application: “Cellulose/β-cyclodextrin hydrogel supported metal nanoparticles” are used as recyclable catalysts in the 4-nitrophenol reduction, Suzuki–Miyaura coupling, and click reactions .
- Method: The metal nanoparticles are supported by a cellulose/β-cyclodextrin hydrogel .
- Results: The nanocomposite hydrogels can be reused for at least 10 times in the 4-nitrophenol reduction, 8 times for Suzuki–Miyaura coupling reaction and 6 times for click reaction, respectively .
Future Directions
The future directions of “4-Azido-3-nitrophenol” could involve its use in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
properties
IUPAC Name |
4-azido-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSRALKCZPBKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-3-nitrophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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